![molecular formula C16H21N5O4 B2751847 Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate CAS No. 919041-58-0](/img/structure/B2751847.png)
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate is a chemical compound with the molecular formula C16H21N5O4 . It has a molecular weight of 347.375.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a triplet at δ 1.18 due to the methyl group of the ethyl ester, a singlet at δ 2.33 of the tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of the ethyl ester, a singlet at δ 5.62 corresponding to the pyrimidine H-4, and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Applications De Recherche Scientifique
Antimicrobial Activities
A range of compounds similar to ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate have been synthesized and tested for antimicrobial activities. For instance, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showed promising results against susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the potential antimicrobial applications of related compounds (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Synthesis and Biological Activity
Ethyl 2-(1H-imidazol-1-yl)acetate derivatives have been synthesized and evaluated for their biological activity against common bacteria. This research underscores the significance of ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives in developing new antimicrobial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).
Catalysis and Synthesis Efficiency
Studies have found that certain ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), serve as mild and effective catalysts for the synthesis of imidazole derivatives. This highlights the potential of using related ethyl ester compounds in catalysis to improve the efficiency of chemical syntheses (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, Song Jun, 2010).
Anticancer and Pesticide Screening
Compounds structurally related to ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate have been synthesized and evaluated for their potential in anticancer and pesticide applications. These findings suggest the broader applicability of such compounds in medical and agricultural industries (F. Nielsen, E. Pedersen, 1982).
Antioxidant Properties
Research involving ethyl acetate fractions of natural products has identified significant antioxidant activities, which may imply that structurally similar ethyl ester compounds, including ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetate, could also exhibit potent antioxidant properties. This opens avenues for their application in pharmaceuticals and food industries to combat oxidative stress (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, given that imidazole derivatives have been reported to show a broad range of biological activities . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-7-19-14(23)12-13(18(4)16(19)24)17-15-20(9-11(22)25-6-2)10(3)8-21(12)15/h8H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOGZRFJQXDUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CC(=O)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


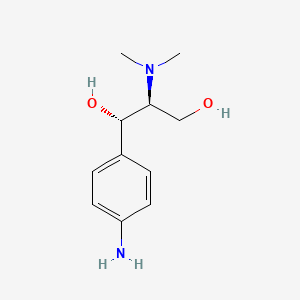
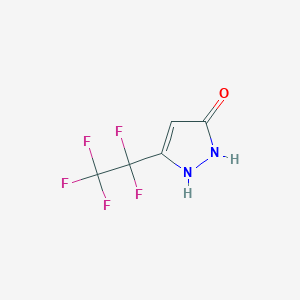
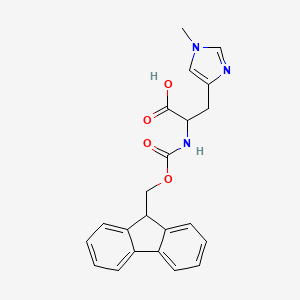
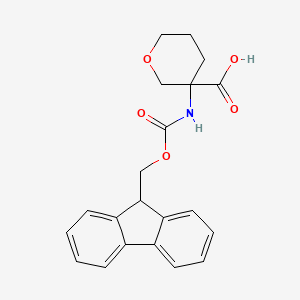

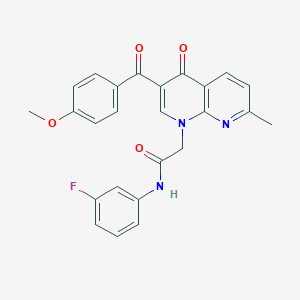
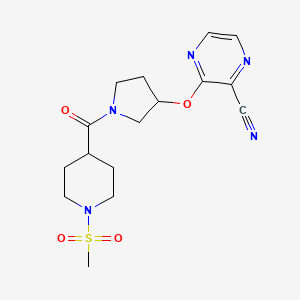
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)
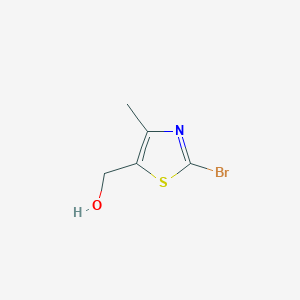

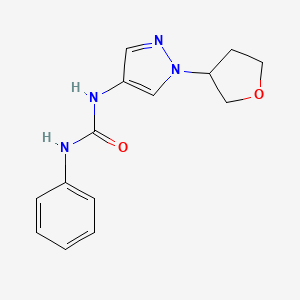

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)